Isopropyl beta-D-thioglucopyranoside
Overview
Description
Isopropyl beta-D-thioglucopyranoside is a complex organic compound characterized by its tetrahydropyran ring structure
Mechanism of Action
Target of Action
Isopropyl β-D-thioglucopyranoside (IPTG) primarily targets the Lac operon in Escherichia coli (E. coli) . The Lac operon is a set of genes responsible for the transport and metabolism of lactose in E. coli and some other enteric bacteria .
Mode of Action
IPTG acts as an inducer of the Lac operon . It binds to the Lac repressor , a protein that normally inhibits the operon’s function . This binding changes the repressor’s shape, preventing it from binding to the operon and thus allowing the operon to function .
Biochemical Pathways
The primary biochemical pathway affected by IPTG is the Lac operon pathway . When IPTG induces the Lac operon, it leads to the production of three proteins: β-galactosidase, permease, and transacetylase . These proteins enable the bacteria to uptake and metabolize lactose .
Pharmacokinetics
It is known that iptg is a non-metabolizable molecule This allows it to continuously induce the Lac operon as long as it is present in the environment .
Result of Action
The result of IPTG’s action is the induction of the Lac operon , leading to the production of proteins that allow for the uptake and metabolism of lactose . This can be particularly useful in research settings, where IPTG is often used to induce the expression of other, recombinant genes that have been inserted into the Lac operon .
Action Environment
The efficacy and stability of IPTG can be influenced by various environmental factors. For instance, the concentration of IPTG in the environment will affect the level of Lac operon induction . Additionally, the presence of other sugars, such as glucose, can affect the operon’s activity. In an environment with both glucose and lactose (or IPTG), the bacteria will preferentially use glucose, a phenomenon known as catabolite repression .
Biochemical Analysis
Biochemical Properties
Isopropyl beta-D-thioglucopyranoside is a hydrogen bond donor that has been shown to inhibit the glyceraldehyde-3-phosphate dehydrogenase enzyme, which is involved in lipid biosynthesis . It interacts with this enzyme, causing a reduction in its activity .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It has been shown to influence cell function by disrupting normal cell function when used in the stimulation of β-galactosidase in cellular systems .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically enzymes. It has been shown to inhibit the glyceraldehyde-3-phosphate dehydrogenase enzyme, which is involved in lipid biosynthesis .
Temporal Effects in Laboratory Settings
It is known that it can disrupt normal cell function when used in the stimulation of β-galactosidase in cellular systems .
Metabolic Pathways
This compound is involved in the metabolic pathway of lipid biosynthesis, where it inhibits the glyceraldehyde-3-phosphate dehydrogenase enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl beta-D-thioglucopyranoside typically involves multiple steps, starting from readily available precursors. One common approach is the use of a Diels-Alder reaction followed by selective functional group modifications. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Isopropyl beta-D-thioglucopyranoside undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the isopropylthio group.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of ethers or esters.
Scientific Research Applications
Isopropyl beta-D-thioglucopyranoside has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol
- (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(ethylthio)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
The uniqueness of Isopropyl beta-D-thioglucopyranoside lies in its specific substituents, which confer distinct chemical properties and potential applications. Compared to similar compounds, the isopropylthio group may offer enhanced stability or reactivity, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3/t5-,6-,7+,8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHPUYQFMNQIOC-ZEBDFXRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19165-11-8 | |
Record name | 19165-11-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of isopropyl-β-D-thioglucopyranoside (IPTG) in molecular biology research?
A1: Isopropyl-β-D-thioglucopyranoside acts as a molecular mimic of allolactose, a lactose metabolite. It functions as a potent inducer of the lac operon in Escherichia coli, effectively initiating the expression of genes under the control of the lac promoter. [, , ] This makes IPTG an invaluable tool for producing recombinant proteins in bacterial expression systems.
Q2: How does the structure of isopropyl-β-D-thioglucopyranoside (IPTG) contribute to its function as a lac operon inducer?
A2: The structure of isopropyl-β-D-thioglucopyranoside resembles that of allolactose, allowing it to bind to the lac repressor protein. This binding prevents the repressor from attaching to the lac operator region on the DNA, effectively inducing the transcription of genes within the lac operon. []
Q3: Are there optimal conditions for utilizing isopropyl-β-D-thioglucopyranoside (IPTG) in protein expression experiments?
A3: Research indicates that the optimal expression conditions for enzymes involved in specific metabolic pathways, like the production of sepiapterin or GDP-mannose, can be influenced by both temperature and IPTG concentration. For instance, optimal expression was achieved at 30°C and 0.1 mM IPTG for sepiapterin production [] and at 25°C and 0.1 mM IPTG for GDP-mannose production. [] These findings highlight the importance of optimizing expression conditions for each specific system.
Q4: Beyond protein expression, does isopropyl-β-D-thioglucopyranoside (IPTG) have other applications in scientific research?
A4: Yes, researchers have utilized terahertz (THz) spectroscopy to study the vibrational modes of isopropyl-β-D-thioglucopyranoside and other carbohydrate derivatives. [] This technique provides insights into the unique spectral signatures of these molecules, potentially aiding in their identification and characterization in complex biological systems.
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